2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid
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Overview
Description
2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H11FO2. It is a fluorinated building block used in various chemical syntheses and research applications. The compound features a cyclopropane ring attached to a carboxylic acid group and a fluorinated aromatic ring, making it a versatile intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-2-methylbenzyl chloride with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, yielding the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorinated aromatic ring can enhance binding affinity and selectivity for certain molecular targets, while the cyclopropane ring can influence the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-phenyl)cyclopropanecarboxylic acid
- 2-(4-Fluoro-3-methoxyphenyl)cyclopropanecarboxylic acid
- 1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid
Uniqueness
2-(3-Fluoro-2-methylphenyl)cyclopropanecarboxylic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group on the aromatic ring can enhance its lipophilicity and metabolic stability, making it a valuable intermediate in various research and industrial applications .
Properties
Molecular Formula |
C11H11FO2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(3-fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2/c1-6-7(3-2-4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14) |
InChI Key |
WFQQUHIWMAQMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2CC2C(=O)O |
Origin of Product |
United States |
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